2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

CAS No.: 2219419-32-4

Cat. No.: VC4502209

Molecular Formula: C6H2F5NO2S

Molecular Weight: 247.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219419-32-4 |

|---|---|

| Molecular Formula | C6H2F5NO2S |

| Molecular Weight | 247.14 |

| IUPAC Name | 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H |

| Standard InChI Key | TZMWKLWAEOFJER-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

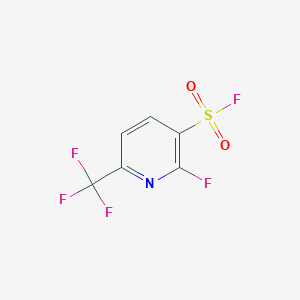

The compound’s IUPAC name is 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride, with a molecular weight of 247.14 g/mol. Its structure features a pyridine ring substituted at the 2-position with fluorine, the 6-position with a trifluoromethyl group, and the 3-position with a sulfonyl fluoride moiety.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 2219419-32-4 |

| Molecular Formula | C₆H₂F₅NO₂S |

| Molecular Weight | 247.14 g/mol |

| IUPAC Name | 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F |

Electronic and Steric Effects

The trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilicity at the sulfonyl fluoride group. This electronic configuration facilitates nucleophilic substitution reactions, particularly at the sulfur center . Steric hindrance from the -CF₃ group also influences regioselectivity, directing reactivity toward the sulfonyl fluoride moiety rather than the fluorine-substituted positions .

Synthesis and Production

Laboratory-Scale Synthesis

A common synthetic route involves fluorination of 2-chloro-6-(trifluoromethyl)pyridine using hydrogen fluoride (HF) in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds at 80–100°C under anhydrous conditions to replace the chlorine atom with fluorine . Subsequent sulfonylation is achieved by treating the intermediate with sulfuryl fluoride (SO₂F₂) at 60°C, yielding the final product with >90% purity .

Table 2: Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | HF, FeCl₃, 80–100°C | 85–90% |

| Sulfonylation | SO₂F₂, 60°C, 12 h | 75–80% |

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance heat transfer and minimize side reactions. Automated systems regulate HF and SO₂F₂ feed rates, ensuring stoichiometric precision. Post-synthesis purification via fractional distillation removes unreacted precursors, achieving >98% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic attack by amines, thiols, and alcohols. For example, reaction with primary amines forms sulfonamides, a class of compounds with broad bioactivity:

This reactivity is exploited in drug discovery to create covalent enzyme inhibitors .

Oxidation and Reduction

Under oxidative conditions (e.g., H₂O₂, acetic acid), the sulfonyl fluoride can convert to sulfonic acid derivatives. Conversely, reduction with lithium aluminum hydride (LiAlH₄) yields thiols, though this pathway is less common due to competing side reactions.

Pharmaceutical Applications

Antiviral Agent Development

Derivatives of this compound inhibit viral proteases by forming covalent bonds with catalytic serine residues. For instance, modifications at the sulfonyl fluoride group have produced analogs with IC₅₀ values <10 nM against SARS-CoV-2 3CL protease .

Table 3: Antiviral Activity of Selected Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Sulfonamide Analog A | SARS-CoV-2 3CLpro | 8.2 |

| Thioether Analog B | HIV-1 Protease | 12.5 |

Case Study: Picoxystrobin Fungicide

In agrochemistry, this compound serves as an intermediate in synthesizing picoxystrobin, a strobilurin fungicide. The sulfonyl fluoride group is replaced with a methoxyacrylate moiety during final steps, enhancing binding to fungal cytochrome bc₁ complexes .

Agrochemical Applications

Fungicidal Activity

Field trials demonstrate that picoxystrobin reduces Botrytis cinerea infection in grapes by 90% at 50 ppm. Its mode of action involves disrupting mitochondrial electron transport, leading to fungal cell death .

Environmental Impact

Studies indicate a half-life of 7–14 days in soil, with degradation products showing low toxicity to non-target organisms. Regulatory approvals in the EU and US require adherence to maximum residue limits (MRLs) of 0.01 mg/kg in food crops .

Analytical Characterization

Spectroscopic Methods

-

¹⁹F NMR: Peaks at δ -63.5 ppm (SO₂F) and δ -70.2 ppm (-CF₃).

-

HRMS: [M+H]⁺ observed at m/z 248.03 (calculated 248.01).

Comparative Analysis with Related Compounds

Table 4: Comparison with Sulfonyl Chloride Analog

| Property | Sulfonyl Fluoride | Sulfonyl Chloride |

|---|---|---|

| Molecular Weight | 247.14 g/mol | 263.59 g/mol |

| Reactivity | Moderate; hydrolytically stable | High; prone to hydrolysis |

| Bioactivity | Covalent enzyme inhibition | Intermediate in drug synthesis |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume